

certificate of analysis for Altrenogest-d5 reference material

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Compound of Interest

Compound Name: Altrenogest-d5

Cat. No.: B12421962

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A Comparative Guide to Altrenogest-d5 Reference Material

For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount for ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of a high-purity **Altrenogest-d5** reference material with a standard industry alternative, supported by detailed experimental data and protocols.

Altrenogest-d5, a deuterated analog of the synthetic progestin Altrenogest, is crucial as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, metabolism research, and doping control. [1] The stability and purity of the deuterated standard directly impact the precision and accuracy of these assays.

Comparative Analysis of Altrenogest-d5 Reference Materials

The quality of a reference material is defined by several key parameters, including chemical purity, isotopic enrichment, and the profile of potential impurities. Below is a comparative summary of a premier **Altrenogest-d5** reference material against a typical competitor product.

Table 1: Comparison of Key Quality Attributes

Feature	Premier Altrenogest-d5	Standard Competitor Altrenogest-d5
Chemical Purity (by HPLC)	≥ 99.8%	≥ 98.0%
Isotopic Enrichment (d5)	≥ 99.5%	≥ 97.0%
Isotopic Distribution (d0-d4)	< 0.5%	< 3.0%
Total Impurities (by HPLC)	< 0.2%	< 2.0%
Residual Solvents	< 0.1%	< 0.5%
Certificate of Analysis	Comprehensive, with detailed data	Standard, with summary data

Experimental Protocols

The following are detailed methodologies for the key experiments used to certify the quality of the premier **Altrenogest-d5** reference material.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the chemical purity of the **Altrenogest-d5** material and to identify and quantify any non-isotopically labeled impurities.
- Instrumentation: Agilent 1290 Infinity II LC System with a Diode Array Detector (DAD).
- Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 245 nm.
- Injection Volume: 5 µL.
- Sample Preparation: The **Altrenogest-d5** reference material is accurately weighed and dissolved in methanol to a final concentration of 0.5 mg/mL.
- Quantification: The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Isotopic Enrichment and Distribution by Mass Spectrometry (MS)

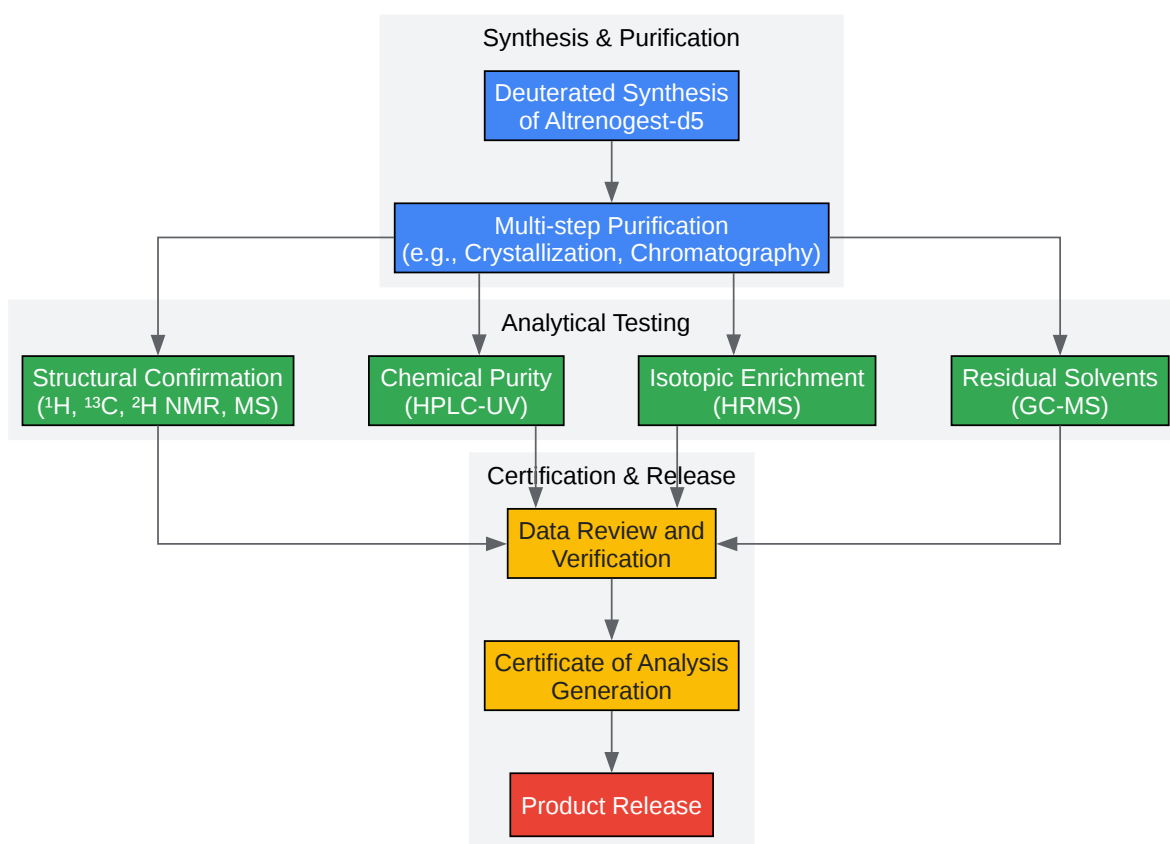
- Objective: To determine the isotopic enrichment of the d5 species and the distribution of other isotopic species (d0-d4).
- Instrumentation: High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive HF).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Sample Infusion: The sample, prepared as for HPLC analysis, is directly infused into the mass spectrometer.
- Data Acquisition: Full scan mode from m/z 310 to 325.
- Analysis: The relative abundance of the ion corresponding to **Altrenogest-d5** (e.g., [M+H]⁺ at m/z 316.2) is compared to the abundances of ions corresponding to lower deuteration levels (d0 to d4). The isotopic enrichment is calculated as the percentage of the d5 species relative to the sum of all isotopic species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of **Altrenogest-d5** and the positions of deuterium labeling.
- Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Experiments:
 - ^1H NMR: To confirm the absence of protons at the labeled positions.
 - ^{13}C NMR: To verify the overall carbon skeleton.
 - ^2H NMR: To directly observe the deuterium signals and confirm their locations.
- Sample Preparation: Approximately 5 mg of the **Altrenogest-d5** reference material is dissolved in 0.7 mL of CDCl_3 .

Quality Control and Certification Workflow

The following diagram illustrates the comprehensive quality control workflow for the certification of the premier **Altrenogest-d5** reference material, ensuring its suitability for demanding research applications.

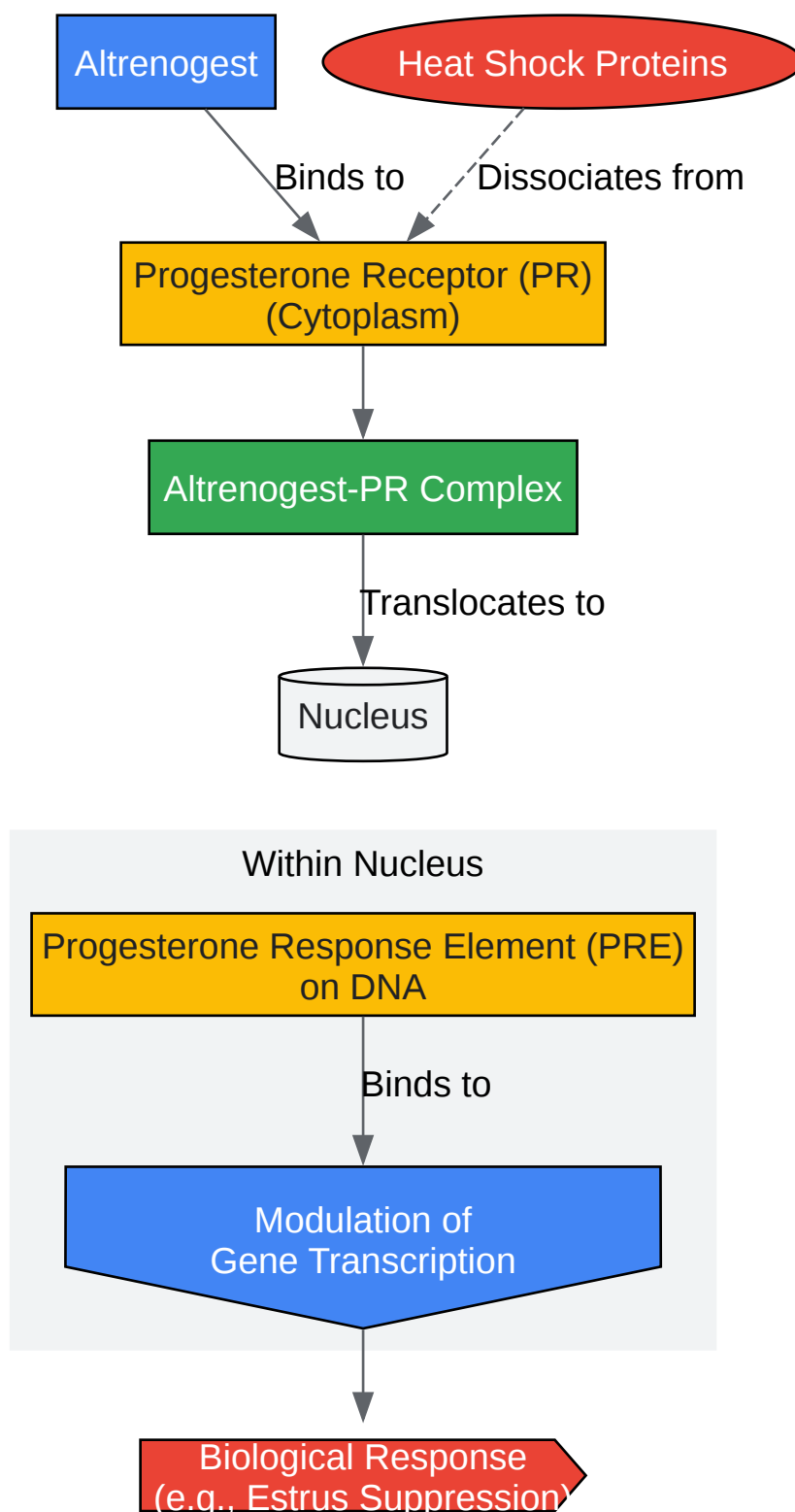


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Caption: Quality control workflow for **Altrenogest-d5** reference material.

Signaling Pathway of Altrenogest

Altrenogest acts as a synthetic progestin, primarily interacting with progesterone receptors to exert its biological effects. The simplified signaling pathway is depicted below.



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Caption: Simplified signaling pathway of Altrenogest.

By choosing a well-characterized, high-purity **Altrenogest-d5** reference material, researchers can have greater confidence in the accuracy and reproducibility of their analytical data, ultimately contributing to the success of their research and development endeavors.

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References

- 1. researchgate.net [researchgate.net]
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